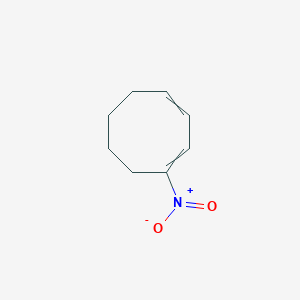
1-Nitrocycloocta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitrocycloocta-1,3-diene is an organic compound characterized by a nitro group attached to a cyclooctadiene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitrocycloocta-1,3-diene can be synthesized through several methods, including the nitration of cycloocta-1,3-diene. One common approach involves the reaction of cycloocta-1,3-diene with nitric acid under controlled conditions to introduce the nitro group. The reaction typically requires a catalyst and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Nitrocycloocta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of nitroso or nitrate compounds.
Reduction: Production of cyclooctadienylamines or hydroxylamines.
Substitution: Generation of various substituted cyclooctadienes depending on the nucleophile used.
Scientific Research Applications
1-Nitrocycloocta-1,3-diene has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its reactive nature.
Mechanism of Action
The mechanism by which 1-nitrocycloocta-1,3-diene exerts its effects involves the interaction of the nitro group with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability. Additionally, the cyclooctadiene ring provides a flexible framework that can undergo conformational changes, affecting the compound’s interaction with other molecules.
Comparison with Similar Compounds
Cycloocta-1,3-diene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Nitrocyclohexene: A smaller ring structure with different reactivity and stability profiles.
1,3-Cyclooctadiene: Similar ring structure but without the nitro group, leading to different chemical behavior.
Uniqueness: 1-Nitrocycloocta-1,3-diene is unique due to the presence of both the nitro group and the cyclooctadiene ring. This combination imparts distinct reactivity and stability characteristics, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
103249-41-8 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-nitrocycloocta-1,3-diene |
InChI |
InChI=1S/C8H11NO2/c10-9(11)8-6-4-2-1-3-5-7-8/h2,4,6H,1,3,5,7H2 |
InChI Key |
NKRZJKQBASVHNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC=CC1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















